Ethyl 2-oxovalerate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

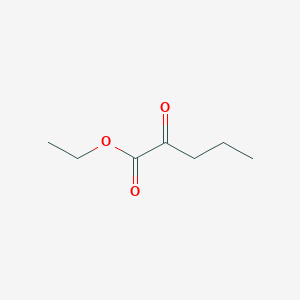

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-oxopentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O3/c1-3-5-6(8)7(9)10-4-2/h3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YERWBBMSDMSDKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40198490 | |

| Record name | Ethyl 2-oxovalerate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40198490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50461-74-0 | |

| Record name | Ethyl 2-oxopentanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50461-74-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-oxovalerate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050461740 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 2-oxovalerate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40198490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 2-oxovalerate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.432 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of Ethyl 2-Oxovalerate from Diethyl Oxalate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of ethyl 2-oxovalerate, a valuable intermediate in pharmaceutical and fine chemical synthesis. The primary route detailed is the Claisen condensation of diethyl oxalate with ethyl propionate. This document outlines the reaction mechanism, a comprehensive experimental protocol, and relevant physicochemical data for the materials involved.

Reaction Overview: Claisen Condensation

The synthesis of this compound from diethyl oxalate and ethyl propionate is achieved through a Claisen condensation reaction.[1] This carbon-carbon bond-forming reaction occurs between two esters in the presence of a strong base, in this case, sodium ethoxide.[2] Diethyl oxalate serves as the acylating agent, and ethyl propionate provides the enolizable ester. Due to its lack of α-protons, diethyl oxalate cannot undergo self-condensation, which makes it an excellent substrate for crossed Claisen condensations.[3]

The overall reaction is as follows:

Diethyl Oxalate + Ethyl Propionate → this compound

Physicochemical Properties of Reactants and Product

A summary of the key physical and chemical properties of the reactants and the final product is presented in Table 1. This data is essential for handling, safety considerations, and purification procedures.

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) |

| Diethyl Oxalate | 95-92-1 | C₆H₁₀O₄ | 146.14 | 185 | 1.07 |

| Ethyl Propionate | 105-37-3 | C₅H₁₀O₂ | 102.13 | 99 | 0.888 |

| Sodium Ethoxide | 141-52-6 | C₂H₅NaO | 68.05 | Decomposes | 0.868 |

| This compound | 50461-74-0 | C₇H₁₂O₃ | 144.17 | 182.5 | 0.996 |

Experimental Protocol

This protocol is adapted from a well-established procedure for a similar Claisen condensation found in Organic Syntheses.[1]

Materials and Reagents

-

Diethyl Oxalate (≥99%)

-

Ethyl Propionate (≥99%)

-

Sodium metal

-

Absolute Ethanol

-

Diethyl ether (anhydrous)

-

Acetic acid (33% solution)

-

Sodium bicarbonate solution (dilute)

-

Magnesium sulfate (anhydrous)

Equipment

-

Three-necked round-bottom flask

-

Mercury-sealed stirrer

-

Reflux condenser with calcium chloride tube

-

Dropping funnel with calcium chloride tube

-

Ice-water bath

-

Water bath

-

Distillation apparatus

-

Separatory funnel

-

Rotary evaporator

Procedure

-

Preparation of Sodium Ethoxide: In a three-necked round-bottom flask equipped with a stirrer and reflux condenser, carefully add small pieces of sodium metal to absolute ethanol. The reaction is exothermic and produces hydrogen gas; ensure proper ventilation. Allow the reaction to proceed until all the sodium has dissolved.

-

Reaction Setup: To the freshly prepared sodium ethoxide solution, add anhydrous diethyl ether.

-

Condensation: Cool the flask in an ice-water bath. A mixture of diethyl oxalate and ethyl propionate is then added dropwise from a dropping funnel over a period of 2-3 hours, ensuring the temperature of the reaction mixture is kept low.

-

Work-up: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature. The ether and ethanol are then removed by distillation. The residue is cooled and treated with a cold 33% acetic acid solution to neutralize the mixture.

-

Extraction and Purification: The product is extracted with diethyl ether. The combined ether extracts are washed with a dilute sodium bicarbonate solution until neutral, and then with water. The organic layer is dried over anhydrous magnesium sulfate. After filtration, the diethyl ether is removed by rotary evaporation. The crude this compound is then purified by vacuum distillation. A yield of approximately 71% can be expected.[4]

Reaction Mechanism and Experimental Workflow

The following diagrams illustrate the chemical transformations and the procedural steps involved in the synthesis.

Caption: Reaction mechanism of the Claisen condensation.

Caption: Step-by-step experimental workflow.

Spectroscopic Data

The identity and purity of the synthesized this compound can be confirmed by spectroscopic methods.

| ¹H NMR (500 MHz, CDCl₃) | ¹³C NMR (125.8 MHz, CDCl₃) |

| δ (ppm) | δ (ppm) |

| 0.97 (t, J=7.3 Hz, 3H) | 13.5 |

| 1.37 (t, J=7.3 Hz, 3H) | 14.0 |

| 1.67 (sext, J=7.3 Hz, 2H) | 16.6 |

| 2.81 (t, J=7.3 Hz, 2H) | 41.2 |

| 4.32 (q, J=7.3 Hz, 2H) | 62.3 |

| 161.4 | |

| 194.7 | |

| Spectroscopic data sourced from ChemicalBook.[4] |

Safety Considerations

-

Sodium metal reacts violently with water and is corrosive. Handle with care in an inert atmosphere.

-

Sodium ethoxide is a strong base and is corrosive.[5] It is flammable and reacts with water.[6] Handle in a well-ventilated area, and wear appropriate personal protective equipment (PPE), including gloves and eye protection.[7]

-

Diethyl oxalate is harmful if swallowed and causes eye irritation.[8]

-

Ethyl propionate is a flammable liquid.[9]

-

The reaction should be carried out in a fume hood due to the use of flammable solvents and the evolution of hydrogen gas during the preparation of sodium ethoxide.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. benchchem.com [benchchem.com]

- 3. groups.chem.ubc.ca [groups.chem.ubc.ca]

- 4. This compound | 50461-74-0 [chemicalbook.com]

- 5. Sodium ethoxide - Sciencemadness Wiki [sciencemadness.org]

- 6. chemicalbook.com [chemicalbook.com]

- 7. echemi.com [echemi.com]

- 8. chembk.com [chembk.com]

- 9. ETHYL PROPIONATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

An In-depth Technical Guide to the Synthesis of Ethyl 2-oxovalerate using Grignard Reagents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Ethyl 2-oxovalerate, a valuable α-keto ester, with a primary focus on the utilization of Grignard reagents. This document details the underlying reaction mechanism, provides adaptable experimental protocols, presents key quantitative data, and explores the biological significance of α-keto esters, particularly their role in cellular signaling pathways relevant to drug development.

Introduction

α-Keto esters are a class of organic compounds characterized by a ketone functional group adjacent to an ester. Their unique structural motif makes them highly versatile intermediates in organic synthesis, serving as precursors for a wide array of more complex molecules, including α-amino acids, α-hydroxy acids, and various heterocyclic compounds. This compound, also known as ethyl 2-oxopentanoate, is a prominent member of this class and finds utility as a reagent in the synthesis of selective CB1 cannabinoid receptor antagonists and inhibitors of the angiotensin-converting enzyme.

The synthesis of α-keto esters can be achieved through several methods, with one of the most direct and widely employed being the reaction of a Grignard reagent with diethyl oxalate. This method allows for the formation of a new carbon-carbon bond, enabling the introduction of a diverse range of alkyl and aryl substituents.

Reaction Mechanism and Synthesis

The synthesis of this compound via a Grignard reagent proceeds through the nucleophilic addition of propylmagnesium bromide to one of the electrophilic carbonyl carbons of diethyl oxalate. The Grignard reagent, prepared from the reaction of 1-bromopropane with magnesium metal in an anhydrous ether solvent, is a potent nucleophile.

The reaction mechanism involves the following key steps:

-

Formation of the Grignard Reagent: Propylmagnesium bromide is prepared by reacting 1-bromopropane with magnesium turnings in an anhydrous solvent, typically diethyl ether or tetrahydrofuran (THF).

-

Nucleophilic Attack: The propyl Grignard reagent attacks one of the carbonyl carbons of diethyl oxalate, leading to the formation of a tetrahedral intermediate.

-

Collapse of the Intermediate: The tetrahedral intermediate collapses, eliminating an ethoxide group and forming the desired α-keto ester, this compound.

A critical aspect of this synthesis is controlling the reaction conditions to prevent a common side reaction: the further addition of the Grignard reagent to the newly formed ketone of the this compound, which would result in the formation of a tertiary alcohol. Careful temperature control, typically at low temperatures (-78 °C), and the slow, dropwise addition of the Grignard reagent to a solution of diethyl oxalate (inverse addition) are crucial to maximize the yield of the desired product.

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis of this compound using a Grignard reagent. All procedures should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and flame-dried glassware to prevent quenching of the highly reactive Grignard reagent.

Preparation of Propylmagnesium Bromide (Grignard Reagent)

Materials:

-

Magnesium turnings

-

1-Bromopropane

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Iodine crystal (as an initiator)

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings (1.2 equivalents).

-

Add a small crystal of iodine to the flask.

-

Add a small amount of a solution of 1-bromopropane (1.0 equivalent) in anhydrous diethyl ether or THF from the dropping funnel to initiate the reaction. The disappearance of the iodine color and the onset of bubbling indicate the formation of the Grignard reagent.

-

Once the reaction has initiated, add the remaining solution of 1-bromopropane dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure the complete formation of the Grignard reagent. The resulting solution of propylmagnesium bromide is used directly in the next step.

Synthesis of this compound

Materials:

-

Propylmagnesium bromide solution (from section 3.1)

-

Diethyl oxalate

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate

Procedure:

-

In a separate flame-dried, three-necked round-bottom flask, prepare a solution of diethyl oxalate (1.0 equivalent) in anhydrous diethyl ether or THF.

-

Cool this solution to -78 °C using a dry ice/acetone bath.

-

Slowly add the freshly prepared propylmagnesium bromide solution to the solution of diethyl oxalate via a cannula or dropping funnel, maintaining the temperature at -78 °C.

-

After the addition is complete, stir the reaction mixture at -78 °C for 1-2 hours.

-

Allow the reaction to warm slowly to room temperature.

-

Quench the reaction by carefully adding a saturated ammonium chloride solution while cooling the flask in an ice bath.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford pure this compound.

Data Presentation

Quantitative Data for Synthesis

| Parameter | Value | Reference |

| Typical Yield | 50-65% | Based on general Grignard reactions with diethyl oxalate. |

| Reaction Time | 3-4 hours | |

| Purity | >95% (after purification) | General analytical data. |

| Reported Yield (Non-Grignard Method) | 71% |

Physicochemical and Spectroscopic Data for this compound

| Property | Value | Reference |

| CAS Number | 50461-74-0 | |

| Molecular Formula | C₇H₁₂O₃ | |

| Molecular Weight | 144.17 g/mol | |

| Appearance | Light yellow oily liquid | |

| ¹H NMR (500 MHz, CDCl₃) δ (ppm) | 0.97 (t, J=7.3 Hz, 3H), 1.37 (t, J=7.3 Hz, 3H), 1.67 (sext, J=7.3 Hz, 2H), 2.81 (t, J=7.3 Hz, 2H), 4.32 (q, J=7.3 Hz, 2H) | |

| ¹³C NMR (125.8 MHz, CDCl₃) δ (ppm) | 13.5, 14.0, 16.6, 41.2, 62.3, 161.4, 194.7 | |

| Expected IR Absorptions (cm⁻¹) | ~2960 (C-H stretch), ~1730 (C=O ester stretch), ~1715 (C=O ketone stretch), ~1200 (C-O stretch) | Based on typical functional group absorptions. |

| Predicted Mass Spectrum (m/z) | [M+H]⁺: 145.08592, [M+Na]⁺: 167.06786 |

Mandatory Visualizations

Caption: Workflow for the synthesis of this compound.

Caption: The Keap1-Nrf2 signaling pathway.

Biological Significance and Relevance to Drug Development

α-Keto acids and their corresponding esters are not merely synthetic intermediates but are also pivotal players in cellular metabolism and signaling. They are involved in fundamental biochemical pathways such as the Krebs cycle and glycolysis. For instance, α-ketoglutarate, a key intermediate in the Krebs cycle, also functions as a crucial coenzyme in various cellular processes.

Of particular interest to drug development professionals is the emerging role of α-keto esters as modulators of the Keap1-Nrf2 signaling pathway. The Keap1-Nrf2 pathway is a primary cellular defense mechanism against oxidative and electrophilic stress. Under normal conditions, the protein Keap1 targets the transcription factor Nrf2 for degradation. However, in the presence of oxidative stress, which can be induced by certain electrophilic compounds like α,β-unsaturated keto esters, Keap1 is inactivated. This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) and initiates the transcription of a battery of cytoprotective genes, including those encoding for antioxidant and detoxifying enzymes.

The ability of certain α-keto esters to activate the Nrf2 pathway makes them attractive candidates for the development of therapeutic agents for diseases associated with oxidative stress, such as neurodegenerative disorders, cardiovascular diseases, and cancer. By designing and synthesizing novel α-keto ester derivatives, researchers can explore their potential to selectively modulate this critical protective pathway.

Conclusion

The synthesis of this compound via the Grignard reaction with diethyl oxalate represents a robust and versatile method for obtaining this valuable α-keto ester. Careful control of reaction conditions is paramount to achieving high yields and minimizing side product formation. The detailed protocols and data presented in this guide provide a solid foundation for researchers to successfully synthesize and characterize this compound. Furthermore, the exploration of the biological roles of α-keto esters, particularly their interaction with the Keap1-Nrf2 pathway, highlights their potential as scaffolds for the development of novel therapeutics, making them a continued area of interest for scientists and drug development professionals.

An In-Depth Technical Guide to the Chemical Properties and Reactivity of Ethyl 2-Oxovalerate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-oxovalerate, also known as ethyl 2-oxopentanoate, is an alpha-keto ester of significant interest in organic synthesis and as a potential building block in the development of novel therapeutics. Its bifunctional nature, possessing both a ketone and an ester group, allows for a diverse range of chemical transformations, making it a versatile intermediate. This technical guide provides a comprehensive overview of the chemical properties, reactivity, and relevant experimental methodologies associated with this compound, tailored for professionals in research and drug development.

Chemical and Physical Properties

This compound is a light yellow oily liquid with a fruity odor.[1][2] It is soluble in organic solvents such as chloroform, DMSO, and methanol, but only sparingly soluble in water.[1][3] Key quantitative properties are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₁₂O₃ | [4] |

| Molecular Weight | 144.17 g/mol | [4] |

| Boiling Point | 182.5 °C at 760 mmHg | [5] |

| Density | 0.9985 g/cm³ | [3] |

| Refractive Index | 1.4170 | [3] |

| Flash Point | 71.4 °C | [1] |

| LogP | 0.91870 | [6] |

| Storage Temperature | 2-8°C | [3] |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of this compound.

¹H NMR (500 MHz, CDCl₃): δ (ppm) = 4.32 (q, J=7.3 Hz, 2H), 2.81 (t, J=7.3 Hz, 2H), 1.67 (sext, J=7.3 Hz, 2H), 1.37 (t, J=7.3 Hz, 3H), 0.97 (t, J=7.3 Hz, 3H).[1]

¹³C NMR (125.8 MHz, CDCl₃): δ (ppm) = 194.7, 161.4, 62.3, 41.2, 16.6, 14.0, 13.5.[1]

Reactivity and Synthetic Applications

The reactivity of this compound is dominated by the electrophilic nature of its two carbonyl carbons. The ketone at the C2 position is generally more reactive towards nucleophiles than the ester carbonyl. This differential reactivity allows for selective transformations.

Stability and Hazardous Reactivity

This compound should be stored in a cool, dry place in a tightly sealed container.[1] It is incompatible with strong oxidizing agents, and heating should be avoided as it can lead to the release of carbon monoxide.[1] The compound is harmful if swallowed and can cause skin and serious eye irritation.[4]

Key Chemical Transformations

1. Reduction of the Ketone: The ketone functionality can be selectively reduced to a secondary alcohol, yielding ethyl 2-hydroxyvalerate. This transformation is of significant interest, particularly when achieved with high enantioselectivity, as the resulting chiral α-hydroxy ester is a valuable building block for pharmaceuticals, including angiotensin-converting enzyme (ACE) inhibitors.[7]

2. Transamination: The ketone can be converted to an amine via reductive amination or enzymatic transamination to produce ethyl 2-aminovalerate. Asymmetric transamination, employing transaminases, is a powerful method for the synthesis of chiral α-amino acids.[8][9]

3. Grignard Reaction: The addition of Grignard reagents to the ketone provides a route to tertiary alcohols. This reaction is a fundamental C-C bond-forming transformation.[10]

4. Wittig Reaction: The ketone can undergo a Wittig reaction with a phosphorus ylide to form an alkene. This reaction is a cornerstone of alkene synthesis.[4][8]

Experimental Protocols

Synthesis of this compound

A general procedure for the synthesis of this compound involves the reaction of 2,2-(dimethylthio)pentanoic acid with water and a catalytic amount of p-toluenesulfonic acid in toluene, followed by esterification with ethanol.[1]

Procedure:

-

Dissolve 0.1 mole of 2,2-(dimethylthio)pentanoic acid (19.4 g) in 150 mL of toluene.

-

Add 2.0 equivalents of H₂O (3.6 mL) and a trace amount of p-toluenesulfonic acid monohydrate.

-

Heat the mixture to boiling and pass a stream of nitrogen through the reaction.

-

After refluxing for 3 hours, cool the mixture to 80°C.

-

Add 200 mL of ethanol and a trace amount of p-toluenesulfonic acid monohydrate.

-

Continue to reflux for an additional 3 hours.

-

Cool the reaction to 20°C and add 200 mL of water.

-

Extract the aqueous layer three times with 100 mL portions of diethyl ether.

-

Combine the organic phases, wash with a dilute sodium bicarbonate solution until neutral, and dry over magnesium sulfate.

-

Filter and remove the solvent by rotary evaporation to yield this compound as a light yellow oil. (Expected yield: ~71%).[1]

Enantioselective Reduction of this compound

The enantioselective reduction of α-keto esters can be achieved using chiral catalysts or biocatalysts. The following is a general protocol for a biocatalytic reduction using yeast, which is known to reduce similar substrates.

Procedure:

-

Prepare a culture of Saccharomyces cerevisiae in a suitable growth medium.

-

Transfer the yeast culture to a bioreactor.

-

Add this compound to the culture. The concentration should be optimized to avoid substrate inhibition.

-

Monitor the reaction progress using HPLC or GC to track the conversion of the starting material and the formation of ethyl 2-hydroxyvalerate.

-

After the reaction is complete, centrifuge the mixture to separate the yeast cells.

-

Extract the supernatant with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent to obtain the crude product.

-

Purify the crude ethyl 2-hydroxyvalerate by distillation under reduced pressure or by column chromatography.[10]

Wittig Reaction of this compound

The following is a general protocol for a solvent-free Wittig reaction, which is a greener alternative to traditional methods. This example uses a stabilized ylide.

Procedure:

-

In a conical vial, combine this compound and (carbethoxymethylene)triphenylphosphorane in a 1:1.15 molar ratio.

-

Add a magnetic spin vane and stir the mixture at room temperature for 15 minutes.

-

Add hexanes to the vial and continue stirring to extract the product.

-

Using a filtering pipette, transfer the hexane solution to a pre-weighed vial, leaving the solid triphenylphosphine oxide behind.

-

Wash the solid residue with another portion of hexanes and combine the hexane solutions.

-

Evaporate the solvent to obtain the crude product.

-

Analyze the product by ¹H-NMR to determine the E/Z ratio of the resulting alkene.[4][11]

Signaling Pathways and Biological Relevance

This compound belongs to the class of α-keto acids, which are central intermediates in various metabolic pathways.[12] Specifically, α-keto acids are involved in the catabolism of amino acids and can serve as precursors for gluconeogenesis.[12]

The metabolism of branched-chain α-keto acids, such as the deaminated form of isoleucine (α-keto-β-methylvaleric acid), is catalyzed by the branched-chain α-keto acid dehydrogenase (BCKDH) complex located in the inner mitochondrial membrane.[13][14] This complex catalyzes the irreversible oxidative decarboxylation of these keto acids, feeding their carbon skeletons into the citric acid cycle for energy production.[1][13] The activity of the BCKDH complex is tightly regulated by phosphorylation/dephosphorylation cycles, and its dysregulation is associated with metabolic disorders like Maple Syrup Urine Disease.[2][14]

While direct signaling roles for this compound are not extensively documented, its corresponding α-keto acid, 2-oxovalerate, is a substrate for the BCKDH complex. Therefore, fluctuations in its concentration could potentially influence the flux through this critical metabolic pathway, thereby impacting cellular energy status and amino acid homeostasis.

Caption: Branched-chain amino acid catabolism pathway.

Experimental Workflows

HPLC Analysis of this compound

High-performance liquid chromatography (HPLC) is a standard technique for the analysis and purification of this compound. A reverse-phase method is typically employed.[6]

Caption: General workflow for HPLC analysis.

GC-MS Analysis of this compound

Gas chromatography-mass spectrometry (GC-MS) is another powerful analytical technique for the identification and quantification of this compound, particularly for volatile samples or for the analysis of reaction mixtures.

Caption: General workflow for GC-MS analysis.

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its rich reactivity, centered around its ketone and ester functionalities, provides access to a wide array of more complex molecules, including chiral α-hydroxy esters and α-amino acids that are crucial for drug development. A thorough understanding of its chemical properties, reactivity, and the associated analytical and synthetic methodologies is essential for researchers and scientists aiming to leverage this compound in their synthetic endeavors. The information and protocols provided in this guide serve as a comprehensive resource to facilitate such efforts.

References

- 1. fiveable.me [fiveable.me]

- 2. youtube.com [youtube.com]

- 3. community.wvu.edu [community.wvu.edu]

- 4. webassign.net [webassign.net]

- 5. community.wvu.edu [community.wvu.edu]

- 6. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 7. jmaterenvironsci.com [jmaterenvironsci.com]

- 8. Progress in asymmetric biomimetic transamination of carbonyl compounds - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 9. pubs.rsc.org [pubs.rsc.org]

- 10. benchchem.com [benchchem.com]

- 11. www1.udel.edu [www1.udel.edu]

- 12. Keto acid - Wikipedia [en.wikipedia.org]

- 13. Branched-chain alpha-keto acid dehydrogenase complex - Wikipedia [en.wikipedia.org]

- 14. Frontiers | The Role of Branched-Chain Amino Acids and Branched-Chain α-Keto Acid Dehydrogenase Kinase in Metabolic Disorders [frontiersin.org]

Spectroscopic Profile of Ethyl 2-oxovalerate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for Ethyl 2-oxovalerate (CAS No: 50461-74-0), a valuable reagent in organic synthesis. The document presents Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data in a structured format, supplemented with detailed experimental protocols and a visual workflow for spectroscopic analysis.

Molecular Structure and Properties

This compound, also known as ethyl 2-oxopentanoate, possesses the molecular formula C7H12O3.[1][2][3] Its structure features a terminal ethyl ester group and a ketone functionality at the second carbon position of a five-carbon chain.

Molecular Weight: 144.17 g/mol [1][3] Exact Mass: 144.078644241 Da[1]

Spectroscopic Data

The following sections summarize the essential spectroscopic data for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The ¹H and ¹³C NMR data for this compound are presented below.

Table 1: ¹H NMR Spectroscopic Data for this compound (500 MHz, CDCl₃) [4]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| 4.32 | Quartet (q) | 2H | 7.3 | -OCH₂CH₃ |

| 2.81 | Triplet (t) | 2H | 7.3 | -C(O)CH₂CH₂- |

| 1.67 | Sextet | 2H | 7.3 | -CH₂CH₂CH₃ |

| 1.37 | Triplet (t) | 3H | 7.3 | -OCH₂CH₃ |

| 0.97 | Triplet (t) | 3H | 7.3 | -CH₂CH₃ |

Table 2: ¹³C NMR Spectroscopic Data for this compound (125.8 MHz, CDCl₃) [4]

| Chemical Shift (δ) ppm | Assignment |

| 194.7 | C=O (Ketone) |

| 161.4 | C=O (Ester) |

| 62.3 | -OCH₂CH₃ |

| 41.2 | -C(O)CH₂CH₂- |

| 16.6 | -CH₂CH₂CH₃ |

| 14.0 | -OCH₂CH₃ |

| 13.5 | -CH₂CH₃ |

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The characteristic IR absorptions for this compound are predicted based on the functional groups present.

Table 3: Predicted Infrared (IR) Absorption Data for this compound

| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |

| ~1740-1720 | C=O stretch | Ester |

| ~1715 | C=O stretch | Ketone |

| ~1200 | C-O stretch | Ester |

| ~2975-2860 | C-H stretch | Aliphatic |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.

Table 4: Predicted Mass Spectrometry Data for this compound [2]

| Adduct | Predicted m/z |

| [M+H]⁺ | 145.08592 |

| [M+Na]⁺ | 167.06786 |

| [M+NH₄]⁺ | 162.11246 |

| [M+K]⁺ | 183.04180 |

| [M-H]⁻ | 143.07136 |

Experimental Protocols

The following are generalized experimental protocols for acquiring the spectroscopic data presented above. Instrument parameters and sample preparation may require optimization.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in about 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

Data Acquisition:

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a 500 MHz NMR spectrometer.

-

For ¹H NMR, typical parameters include a 30° pulse angle, a relaxation delay of 1 second, and the acquisition of 16 scans.

-

For ¹³C NMR, a proton-decoupled sequence is used with a 45° pulse angle, a relaxation delay of 2 seconds, and the acquisition of 1024 scans.

-

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the TMS signal at 0.00 ppm for ¹H and the CDCl₃ solvent peak at 77.16 ppm for ¹³C.

Infrared (IR) Spectroscopy

-

Sample Preparation: Place a drop of neat this compound liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film.

-

Data Acquisition:

-

Place the salt plates in the sample holder of an FTIR spectrometer.

-

Record the spectrum over a range of 4000-400 cm⁻¹.

-

Typically, 16 or 32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The resulting interferogram is Fourier-transformed to produce the infrared spectrum.

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Data Acquisition:

-

Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as electrospray ionization (ESI).

-

Acquire the mass spectrum in both positive and negative ion modes over a mass range of m/z 50-500.

-

-

Data Analysis: Analyze the resulting spectrum to identify the molecular ion peak and any significant fragment ions.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

References

The Biological Versatility of Ethyl 2-Oxovalerate and Its Derivatives: A Technical Guide for Researchers

Introduction: Ethyl 2-oxovalerate, a simple alpha-keto ester, serves as a versatile building block in organic synthesis, leading to a diverse array of heterocyclic and acyclic compounds with significant biological activities. While the parent molecule itself is primarily a synthetic intermediate, its derivatives have shown considerable promise as modulators of key physiological pathways, attracting attention from researchers in drug discovery and development. This technical guide provides an in-depth overview of the biological activities of this compound derivatives, with a focus on their roles as Cannabinoid Receptor 1 (CB1) antagonists and Angiotensin-Converting Enzyme (ACE) inhibitors. This document details the quantitative biological data, experimental protocols for activity assessment, and the underlying signaling pathways, offering a comprehensive resource for scientists in the field.

Quantitative Biological Activity Data

The primary biological targets identified for derivatives of this compound are the CB1 receptor and the Angiotensin-Converting Enzyme (ACE). The following tables summarize the quantitative data for representative derivatives, showcasing their potency and selectivity.

| Compound ID | Derivative Class | Target | Assay | IC50 / Ki (nM) | Reference |

| SR147778 | Pyrazole Carboxamide | Human CB1 Receptor | Radioligand Binding | Ki = 3.5 | [1] |

| Rat Brain CB1 Receptor | Radioligand Binding | Ki = 0.56 | [1] | ||

| Human CB2 Receptor | Radioligand Binding | Ki = 400 | [1] | ||

| MAPK Activation (hCB1) | Functional Assay | IC50 = 9.6 | [1] | ||

| Urea 17a | Pyrazole Urea | Human CB1 Receptor | Functional Assay | Ke = 2.4 | [2] |

| Human CB2 Receptor | Functional Assay | >1000 (ratio >425) | [2] | ||

| Imidapril Diacid | Imidazolidinone Dicarboxylic Acid | Angiotensin-Converting Enzyme | In vitro Inhibition | IC50 = 1.1 - 15 | [3] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for assessing the biological activity of this compound derivatives against their primary targets.

Protocol 1: Cannabinoid Receptor 1 (CB1) Radioligand Binding Assay

This protocol outlines a competitive binding assay to determine the affinity of a test compound for the CB1 receptor.

Materials:

-

Membrane Preparation: Membranes from cells expressing the human CB1 receptor.

-

Radioligand: [³H]CP-55,940 (a high-affinity CB1 agonist).

-

Non-specific Binding Control: A high concentration of a non-radiolabeled, high-affinity cannabinoid ligand (e.g., 10 µM WIN-55,212-2).

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EGTA, 0.5% BSA, pH 7.4.

-

Test Compound: this compound derivative dissolved in a suitable solvent (e.g., DMSO).

-

96-well microplates.

-

Glass fiber filter mats.

-

Scintillation counter and scintillation fluid.

Procedure:

-

Compound Dilution: Prepare a serial dilution of the test compound in the assay buffer. The final concentration range should typically span from picomolar to micromolar.

-

Assay Setup: In a 96-well plate, set up the following reactions in triplicate:

-

Total Binding: Add assay buffer, radioligand, and membrane preparation.

-

Non-specific Binding: Add the non-specific binding control, radioligand, and membrane preparation.

-

Competitive Binding: Add the diluted test compound, radioligand, and membrane preparation.

-

-

Incubation: Incubate the plate at 30°C for 60-90 minutes.

-

Filtration: Terminate the reaction by rapid filtration through glass fiber filter mats using a cell harvester. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Place the filter discs in scintillation vials with scintillation fluid and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding CPM from the total binding CPM.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Protocol 2: Angiotensin-Converting Enzyme (ACE) Inhibition Assay

This protocol describes a fluorometric or colorimetric method to measure the inhibitory activity of a test compound against ACE.

Materials:

-

ACE Enzyme: Angiotensin-Converting Enzyme from a suitable source (e.g., rabbit lung).

-

Substrate: A synthetic substrate that releases a fluorescent or colored product upon cleavage by ACE (e.g., o-aminobenzoylglycyl-p-nitrophenylalanylproline (Abz-Gly-Phe(NO2)-Pro) for a fluorescent assay, or hippuryl-histidyl-leucine (HHL) for a colorimetric assay).

-

Assay Buffer: Typically a Tris-HCl or borate buffer at a pH of around 8.3, containing NaCl and ZnCl₂.

-

Test Compound: this compound derivative dissolved in a suitable solvent.

-

Stop Solution: An appropriate reagent to stop the enzymatic reaction (e.g., 1M HCl for the HHL assay).

-

96-well microplates.

-

Microplate reader (fluorometer or spectrophotometer).

Procedure:

-

Compound Dilution: Prepare a serial dilution of the test compound in the assay buffer.

-

Pre-incubation: In a 96-well plate, add the test compound dilutions and the ACE enzyme solution. Pre-incubate at 37°C for a short period (e.g., 10-15 minutes).

-

Reaction Initiation: Add the substrate to each well to start the reaction.

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

-

Reaction Termination: Stop the reaction by adding the stop solution.

-

Detection: Measure the fluorescence or absorbance of the product using a microplate reader.

-

Data Analysis:

-

Calculate the percentage of ACE inhibition for each concentration of the test compound relative to a control with no inhibitor.

-

Plot the percentage of inhibition against the logarithm of the test compound concentration.

-

Determine the IC50 value using non-linear regression analysis.

-

Signaling Pathways and Experimental Workflows

Understanding the molecular pathways through which these derivatives exert their effects is fundamental for rational drug design. The following diagrams, generated using the DOT language, illustrate the key signaling cascades and a generalized experimental workflow for the discovery and evaluation of this compound derivatives.

Signaling Pathways

Caption: CB1 Receptor Signaling Pathway and Antagonism.

Caption: Renin-Angiotensin System and ACE Inhibition.

Experimental Workflow

Caption: Drug Discovery Workflow for this compound Derivatives.

Conclusion

This compound is a valuable starting material for the synthesis of a variety of biologically active molecules. Its derivatives have demonstrated potent activity as antagonists of the CB1 receptor and inhibitors of the Angiotensin-Converting Enzyme, highlighting their therapeutic potential in metabolic disorders, neurological conditions, and hypertension. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to explore the rich chemical space accessible from this versatile precursor. Further investigation into the structure-activity relationships and optimization of pharmacokinetic properties of these derivatives will be crucial in translating their preclinical promise into clinical realities.

References

- 1. mdpi.com [mdpi.com]

- 2. CB1 cannabinoid antagonists: structure-activity relationships and potential therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. FLUORINATED CANNABINOID CB2 RECEPTOR LIGANDS: SYNTHESIS AND IN VITRO BINDING CHARACTERISTICS OF 2-OXOQUINOLINE DERIVATIVES - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking New Chemical Space: A Technical Guide to Novel Reactions of Ethyl 2-Oxovalerate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-oxovalerate, a versatile α-keto ester, holds significant potential as a building block in modern organic synthesis. Its bifunctional nature, possessing both a ketone and an ester group, allows for a diverse range of chemical transformations, leading to the construction of complex molecular architectures. This technical guide explores several novel and efficient reactions of this compound, providing detailed experimental protocols and quantitative data to facilitate their application in research and development, particularly in the field of drug discovery. The reactions highlighted herein include asymmetric biocatalytic reductions, multicomponent reactions for the synthesis of highly substituted heterocycles, and organocatalytic Michael additions, showcasing the broad utility of this readily available starting material.

Asymmetric Biocatalytic Reduction to (R)-Ethyl 2-Hydroxyvalerate

The stereoselective reduction of the ketone functionality in this compound provides access to chiral α-hydroxy esters, which are valuable intermediates in the synthesis of numerous pharmaceuticals. Biocatalysis, utilizing whole-cell systems or isolated enzymes, offers a green and highly selective method for achieving this transformation with excellent enantiomeric purity. While extensive data exists for the reduction of structurally similar α-keto esters like ethyl 2-oxo-4-phenylbutanoate, the principles are directly applicable to this compound.[1][2]

Experimental Protocol: Whole-Cell Bioreduction

This protocol describes a representative procedure for the asymmetric reduction of this compound using a whole-cell biocatalyst, such as Saccharomyces cerevisiae (baker's yeast).[3]

-

Culture Preparation: A culture of Saccharomyces cerevisiae is grown in a suitable nutrient medium (e.g., YM broth) at 30°C with shaking (200 rpm) for 24 hours.

-

Bioreduction: To a suspension of yeast cells in a phosphate buffer (pH 7.0), this compound and a glucose source (as a cofactor regeneration system) are added.

-

Reaction Monitoring: The reaction mixture is incubated at 30°C with gentle agitation. The progress of the reduction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up and Purification: Upon completion, the yeast cells are removed by filtration. The filtrate is extracted with ethyl acetate, and the combined organic layers are dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the crude (R)-ethyl 2-hydroxyvalerate is purified by column chromatography.

Data Presentation

| Entry | Biocatalyst | Substrate Concentration (mM) | Co-solvent | Reaction Time (h) | Conversion (%) | Enantiomeric Excess (ee, %) | Reference |

| 1 | Candida krusei SW2026 | 2.5 g/L | None | 24 | 95.1 | 99.7 (R) | [4] |

| 2 | Saccharomyces cerevisiae | 10 | 10% Isopropanol | 48 | >95 | >99 (R) | Adapted from[1] |

| 3 | Engineered Carbonyl Reductase | 30 | None (with GDH for cofactor regeneration) | 10 | 98.3 | 99.9 (R) | [1] |

Note: Data for entries 2 and 3 are based on the reduction of a structurally similar substrate, ethyl 2-oxo-4-phenylbutanoate, and are representative of the expected outcomes for this compound.

Visualization: Biocatalytic Reduction Pathway

Caption: Pathway of asymmetric biocatalytic reduction of this compound.

Three-Component Synthesis of Functionalized α-Aminophosphonates

Multicomponent reactions (MCRs) are powerful tools for the rapid construction of complex molecules in a single synthetic operation. A novel three-component reaction of an aldehyde, an amine, and a phosphite, known as the Kabachnik-Fields reaction, can be adapted for α-keto esters like this compound. This reaction provides a straightforward route to α-amino-α-phosphonyl esters, which are of interest in medicinal chemistry.[5][6][7]

Experimental Protocol: Kabachnik-Fields Reaction

-

Reaction Setup: In a round-bottom flask, this compound (1.0 mmol), an amine (e.g., aniline, 1.0 mmol), and a dialkyl phosphite (e.g., diethyl phosphite, 1.0 mmol) are dissolved in a suitable solvent (e.g., THF or ethanol).

-

Catalysis: A catalyst, such as a Lewis acid (e.g., FeCl₃) or a Brønsted acid, is added to the mixture.[7]

-

Reaction Conditions: The reaction mixture is stirred at room temperature or heated to reflux, depending on the reactivity of the substrates. The reaction progress is monitored by TLC.

-

Work-up and Purification: After completion, the solvent is removed under reduced pressure. The residue is taken up in an organic solvent, washed with water and brine, and dried over anhydrous sodium sulfate. The crude product is purified by column chromatography.

Data Presentation

| Entry | Amine | Phosphite | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | Aniline | Diethyl phosphite | FeCl₃ | THF | 25 | 12 | 85 | Adapted from[7] |

| 2 | Benzylamine | Diethyl phosphite | Amberlyst-15 | Ethanol | 70 | 5 | 90 | Adapted from[7] |

| 3 | p-Toluidine | Diethyl phosphite | CuCl₂ | Ethanol | 25 | 8 | 88 | Adapted from[7] |

Note: The data presented are representative yields for Kabachnik-Fields reactions and are extrapolated for this compound based on similar substrates.

Visualization: Three-Component Reaction Workflow

Caption: General workflow for the three-component synthesis of α-aminophosphonates.

Organocatalytic Asymmetric Michael Addition to Nitroalkenes

The conjugate addition of nucleophiles to electron-deficient alkenes is a fundamental carbon-carbon bond-forming reaction. The enolate of this compound can act as a nucleophile in a Michael addition to nitroalkenes. The use of chiral organocatalysts can induce high levels of stereoselectivity, leading to the synthesis of enantioenriched γ-nitro-α-keto esters. These products are versatile intermediates that can be further transformed into valuable chiral molecules such as γ-amino acids.[8][9][10]

Experimental Protocol: Asymmetric Michael Addition

-

Reaction Setup: To a solution of the nitroalkene (e.g., β-nitrostyrene, 0.5 mmol) and the chiral organocatalyst (e.g., a thiourea-based catalyst, 10 mol%) in a suitable solvent (e.g., toluene) at the desired temperature (e.g., -20 °C), this compound (1.5 mmol) is added.

-

Reaction Conditions: The reaction mixture is stirred for the specified time until the starting nitroalkene is consumed, as monitored by TLC.

-

Work-up and Purification: The reaction is quenched, and the solvent is removed under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the desired Michael adduct.

Data Presentation

| Entry | Nitroalkene | Organocatalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (syn/anti) | Enantiomeric Excess (ee, %) | Reference |

| 1 | β-nitrostyrene | Thiourea Catalyst | Toluene | -20 | 24 | 90 | 95:5 | 98 (syn) | Adapted from[8] |

| 2 | (E)-1-nitro-3-phenylprop-1-ene | Squaramide Catalyst | CH₂Cl₂ | 0 | 48 | 85 | 90:10 | 95 (syn) | Adapted from |

| 3 | (E)-2-(2-nitrovinyl)furan | Proline-derived Catalyst | DMSO | 25 | 12 | 92 | 88:12 | 92 (syn) | Adapted from[8] |

Note: The data are representative for organocatalytic Michael additions of α-keto esters to nitroalkenes and illustrate the potential for this compound.

Visualization: Organocatalytic Michael Addition Cycle

Caption: Catalytic cycle for the organocatalytic Michael addition.

Conclusion

This compound is a highly versatile and underexplored building block in organic synthesis. The novel reaction pathways presented in this guide—asymmetric biocatalytic reduction, multicomponent synthesis of α-aminophosphonates, and organocatalytic Michael additions—demonstrate its potential for the efficient construction of complex and stereochemically rich molecules. The detailed protocols and representative data provided herein are intended to serve as a valuable resource for researchers and scientists in drug development and related fields, enabling the exploration of new chemical space and the design of innovative synthetic strategies. Further investigation into other modern synthetic methodologies, such as C-H activation and photoredox catalysis, will undoubtedly uncover even more exciting and novel reactions of this promising substrate.

References

- 1. researchgate.net [researchgate.net]

- 2. rsc.org [rsc.org]

- 3. Hemetsberger–Knittel and Ketcham Synthesis of Heteropentalenes with Two (1:1), Three (1:2)/(2:1) and Four (2:2) Heteroatoms [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Biocatalytic Synthesis of Homochiral 2-Hydroxy-4-butyrolactone Derivatives by Tandem Aldol Addition and Carbonyl Reduction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Aliphatic C—H Oxidations for Late-Stage Functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Highly enantioselective organocatalytic Michael addition of nitroalkanes to 4-oxo-enoates - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 9. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-depth Technical Guide to Ethyl 2-oxovalerate (CAS 50461-74-0): Properties, Handling, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Core Properties of Ethyl 2-oxovalerate

This compound, also known as ethyl 2-oxopentanoate, is a light yellow oily liquid.[1][2] It is a versatile α-keto ester used as a reagent in organic synthesis.

Physical and Chemical Properties

The known physical and chemical properties of this compound are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 50461-74-0 | [3] |

| Molecular Formula | C₇H₁₂O₃ | [3] |

| Molecular Weight | 144.17 g/mol | [3] |

| Appearance | Light yellow oil liquid | [2] |

| Boiling Point | 182.5 °C at 760 mmHg | [2] |

| Reduced Pressure Boiling Point | 343.7 K (70.55 °C) at 0.015 bar | [1] |

| IUPAC Name | ethyl 2-oxopentanoate | [3] |

| Synonyms | Ethyl 2-oxopentanoate, Pentanoic acid, 2-oxo-, ethyl ester | [4][5] |

Spectroscopic Data

1.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 13C NMR data have been reported as follows:

-

1H NMR (500 MHz, CDCl₃): δ=0.97 (t, J=7.3 Hz, 3H), 1.37 (t, J=7.3 Hz, 3H), 1.67 (sext, J=7.3 Hz, 2H), 2.81 (t, J=7.3Hz, 2H), 4.32 (q, J=7.3Hz, 2H).[2]

-

13C NMR (125.8MHz, CDCl₃): δ=13.5, 14.0, 16.6, 41.2, 62.3, 161.4, 194.7.[2]

1.2.2. Infrared (IR) Spectroscopy

An experimental IR spectrum for this compound is not publicly available. However, the spectrum is expected to show characteristic absorptions for its functional groups:

-

C=O stretching (α-keto group): A strong absorption band is expected in the region of 1710-1740 cm⁻¹.[6]

-

C=O stretching (ester group): A strong absorption band is expected around 1735-1750 cm⁻¹.[7] Due to the presence of two carbonyl groups, this region may show a complex or broadened peak.

-

C-O stretching (ester group): One or more strong bands are expected in the 1000-1300 cm⁻¹ region.[7]

-

C-H stretching (aliphatic): Bands will be present in the 2850-3000 cm⁻¹ region.[8]

1.2.3. Mass Spectrometry (MS)

An experimental mass spectrum for this compound is not publicly available. The fragmentation pattern in electron ionization (EI) mass spectrometry is expected to show characteristic losses for an ethyl ester:

-

Molecular Ion (M⁺): A peak at m/z = 144.

-

Loss of ethoxy group (-OCH₂CH₃): A fragment at m/z = 99.

-

Loss of ethyl group (-CH₂CH₃): A fragment at m/z = 115.

-

McLafferty rearrangement: A characteristic fragment for ethyl esters at m/z = 88.[9]

Safety and Handling

This compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[3]

GHS Hazard Information

| Hazard Class | Hazard Statement |

| Acute toxicity, Oral (Category 4) | H302: Harmful if swallowed |

| Skin irritation (Category 2) | H315: Causes skin irritation |

| Eye irritation (Category 2A) | H319: Causes serious eye irritation |

| Specific target organ toxicity - single exposure (Category 3), Respiratory system | H335: May cause respiratory irritation |

Data sourced from PubChem.[3]

Handling and Storage

-

Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid contact with skin and eyes.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

Experimental Protocols

Synthesis of this compound

A general procedure for the synthesis of this compound has been reported.[2]

Materials:

-

2,2-(Dimethylthio)pentanoic acid

-

Toluene

-

Water

-

p-Toluenesulfonic acid monohydrate

-

Ethanol

-

Diethyl ether

-

Dilute sodium bicarbonate solution

-

Magnesium sulfate

Procedure:

-

Dissolve 0.1 mole of 2,2-(dimethylthio)pentanoic acid in 150 mL of toluene.

-

Add 2.0 equivalents of water and a trace amount of p-toluenesulfonic acid monohydrate.

-

Heat the mixture to boiling and pass a stream of nitrogen through the reaction.

-

After refluxing for 3 hours, cool the mixture to 80°C.

-

Add 200 mL of ethanol and a trace amount of p-toluenesulfonic acid monohydrate.

-

Continue to reflux for another 3 hours.

-

Cool the reaction to 20°C and add 200 mL of water.

-

Extract the aqueous layer three times with 100 mL of diethyl ether each time.

-

Combine the ether phases and wash with a dilute sodium bicarbonate solution until neutral.

-

Dry the organic phase over magnesium sulfate.

-

Filter and remove the solvent by rotary evaporation to yield this compound as a light yellow oil.

Caption: Workflow for the synthesis of this compound.

Application in the Synthesis of ACE Inhibitors

This compound is a precursor for the synthesis of N-[(S)-1-carbethoxybutyl]-(S)-alanine, an intermediate in the production of the ACE inhibitor Perindopril.[7] The key transformation is a reductive amination.

General Protocol for Reductive Amination of α-Keto Esters: [10][11][12][13]

Materials:

-

This compound

-

(S)-Alanine tert-butyl ester (or other amino acid ester)

-

Reducing agent (e.g., sodium cyanoborohydride, NaBH₃CN)

-

Solvent (e.g., ethanol, methanol)

-

Acid catalyst (optional, e.g., acetic acid)

Procedure:

-

Dissolve the amino acid ester in the chosen solvent.

-

Add this compound to the solution.

-

If necessary, add a catalytic amount of acid to facilitate imine formation.

-

Add the reducing agent portion-wise while monitoring the reaction temperature.

-

Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).

-

Quench the reaction by adding water or a dilute acid.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over a drying agent (e.g., Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Caption: General workflow for reductive amination.

Application in the Synthesis of CB1 Antagonists

This compound can be used in the synthesis of pyrazole-based CB1 receptor antagonists.[2] The synthesis typically involves the reaction of a β-keto ester (structurally similar to an α-keto ester) with a hydrazine derivative.[14][15][16][17][18]

General Protocol for Pyrazole Synthesis from a Ketoester: [15]

Materials:

-

This compound (or a related β-keto ester like ethyl benzoylacetate)

-

Hydrazine hydrate or a substituted hydrazine

-

Solvent (e.g., ethanol, 1-propanol)

-

Acid catalyst (e.g., acetic acid)

Procedure:

-

Dissolve the ketoester in the chosen solvent in a round-bottom flask.

-

Add an excess of the hydrazine derivative.

-

Add a catalytic amount of acetic acid.

-

Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Add water to precipitate the pyrazole product.

-

Collect the solid product by filtration.

-

Wash the solid with cold water and dry under vacuum.

-

Recrystallize the crude product from a suitable solvent to obtain the pure pyrazole.

Caption: General workflow for pyrazole synthesis.

Biological Activity Assessment (General Protocols)

Cytotoxicity Assessment: MTT Assay Protocol[1][19][20][21][22]

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase to form formazan, a purple crystalline product. The amount of formazan produced is proportional to the number of viable cells.

Materials:

-

Cell line (e.g., HepG2, HEK293)

-

Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

96-well cell culture plates

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of the test compound in a cell culture medium. Remove the old medium from the cells and add the compound dilutions to the wells. Include a vehicle control (medium with solvent) and an untreated control.

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.

-

Formazan Solubilization: Remove the MTT-containing medium and add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Caption: Workflow for a typical MTT cytotoxicity assay.

Conclusion

This compound is a valuable and versatile α-keto ester with important applications in the synthesis of pharmaceuticals, particularly ACE inhibitors and CB1 receptor antagonists. While detailed experimental data for some of its properties and specific biological effects are not extensively documented in publicly accessible sources, this guide provides a solid foundation of its known characteristics, safe handling procedures, and detailed, generalized protocols for its synthesis and use in drug discovery workflows. Researchers and scientists can utilize this information to effectively and safely incorporate this compound into their synthetic and drug development programs.

References

- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 2. This compound | 50461-74-0 [chemicalbook.com]

- 3. This compound | C7H12O3 | CID 123521 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | SIELC Technologies [sielc.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. chem.pg.edu.pl [chem.pg.edu.pl]

- 7. www1.udel.edu [www1.udel.edu]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. scribd.com [scribd.com]

- 10. Highly Functionalized 1,2–Diamino Compounds through Reductive Amination of Amino Acid-Derived β–Keto Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Reductive amination - Wikipedia [en.wikipedia.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. researchgate.net [researchgate.net]

- 14. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 15. m.youtube.com [m.youtube.com]

- 16. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

Solubility Profile of Ethyl 2-Oxovalerate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-oxovalerate, a key intermediate in the synthesis of various pharmaceuticals and specialty chemicals, presents as a light yellow oil. Its solubility in common organic solvents is a critical parameter for its application in synthesis, purification, and formulation development. This technical guide provides a summary of the known qualitative solubility of this compound, outlines a general experimental protocol for its quantitative determination, and presents a logical workflow for this process. Due to a lack of specific quantitative solubility data in publicly available literature, this guide is intended to empower researchers to generate this critical data in their own laboratories.

Introduction

This compound (also known as ethyl 2-oxopentanoate) is a versatile chemical building block. Its utility in organic synthesis is widespread, including in the preparation of selective CB1 cannabinoid receptor antagonists and inhibitors of the angiotensin-converting enzyme.[1][2] A thorough understanding of its solubility characteristics in various organic solvents is paramount for optimizing reaction conditions, developing purification strategies such as crystallization, and for its use in formulation studies. This document serves as a foundational guide to the solubility properties of this compound.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided in Table 1.

| Property | Value | Reference |

| CAS Number | 50461-74-0 | [2] |

| Molecular Formula | C7H12O3 | [3][4] |

| Molecular Weight | 144.17 g/mol | [3] |

| Appearance | Light yellow oil/liquid | [1][2] |

| Boiling Point | 182.5°C (estimate) | [2] |

| Density | ~0.998 g/cm³ | [2][4] |

| Refractive Index | 1.4170 | [2] |

Qualitative Solubility of this compound

| Solvent | Solubility | Reference |

| Chloroform | Soluble | [2] |

| Dimethyl Sulfoxide (DMSO) | Soluble | [2] |

| Methanol | Soluble | [2] |

| Organic Solvents (General) | Soluble | [4] |

| Water | Sparingly Soluble | [4] |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, a standardized experimental protocol is required. The following is a detailed methodology for the gravimetric method, a common and reliable technique for determining the solubility of a compound in a given solvent.

Objective: To determine the solubility of this compound in a selection of common organic solvents (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, chloroform, toluene, hexane) at various temperatures.

Materials:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Thermostatic shaker bath or magnetic stirrer with a temperature controller

-

Calibrated thermometer or thermocouple

-

Analytical balance (readable to at least 0.1 mg)

-

Glass vials with airtight seals

-

Syringes and syringe filters (PTFE or other solvent-compatible material)

-

Drying oven or vacuum oven

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a pre-weighed glass vial. The presence of undissolved solute is crucial to ensure saturation.

-

Add a known volume or mass of the selected organic solvent to the vial.

-

Securely seal the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker bath set to the desired temperature (e.g., 25°C, 30°C, 35°C, 40°C).

-

Allow the mixtures to equilibrate for a sufficient period (typically 24-72 hours) with continuous agitation to ensure that the solution reaches saturation. The exact time should be determined by preliminary experiments where solubility is measured at different time points until a plateau is reached.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is reached, stop the agitation and allow the excess solid to settle for at least 30 minutes at the set temperature.

-

Carefully withdraw a known volume of the clear supernatant using a pre-warmed syringe to prevent premature crystallization.

-

Immediately filter the solution through a syringe filter into a pre-weighed, clean, and dry vial. This step is critical to remove any undissolved microcrystals.

-

-

Solvent Evaporation and Mass Determination:

-

Record the mass of the vial containing the filtered saturated solution.

-

Evaporate the solvent from the vial using a gentle stream of nitrogen or by placing it in a drying oven at a temperature below the boiling point of this compound and the solvent. A vacuum oven can also be used for more efficient drying.

-

Once all the solvent has evaporated and the mass of the vial with the dried solute is constant, record the final mass.

-

-

Calculation of Solubility:

-

The mass of the dissolved this compound is the difference between the final mass of the vial with the dried solute and the initial mass of the empty vial.

-

The mass of the solvent is the difference between the mass of the vial with the filtered solution and the mass of the vial with the dried solute.

-

Solubility can then be expressed in various units, such as g/100 g of solvent or mol/L.

-

Safety Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Consult the Safety Data Sheet (SDS) for this compound and all solvents used.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

References

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis for Purity Determination of Ethyl 2-oxovalerate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis and purity assessment of ethyl 2-oxovalerate. The described reverse-phase HPLC (RP-HPLC) method is designed for accuracy, precision, and specificity, making it suitable for routine quality control and research applications. This document provides a comprehensive experimental protocol, system suitability requirements, and data presentation guidelines.

Introduction

This compound is a key intermediate in various chemical syntheses.[1] Its purity is critical for the successful synthesis of downstream products and for ensuring the safety and efficacy of pharmaceutical compounds. This application note presents a reliable HPLC method for the determination of this compound purity, enabling the separation of the main component from potential process-related impurities. The method utilizes a C18 stationary phase with a UV detector, a common and accessible setup in most analytical laboratories.

Experimental Protocol

Instrumentation and Materials

-

HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

-

Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended. A Newcrom R1 column has also been reported as suitable.[2]

-

Chemicals and Reagents:

-

This compound reference standard (purity ≥ 99%)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Phosphoric acid or Potassium dihydrogen phosphate (analytical grade)

-

Chromatographic Conditions

The following chromatographic conditions are recommended as a starting point for method development and validation.

| Parameter | Recommended Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | Acetonitrile and 0.1% Phosphoric Acid in Water |

| Elution Mode | Isocratic or Gradient (see below) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detection Wavelength | 220 nm |

Mobile Phase Preparation:

-

Mobile Phase A: 0.1% Phosphoric Acid in Water: Add 1.0 mL of concentrated phosphoric acid to 1000 mL of HPLC grade water and mix thoroughly.

-

Mobile Phase B: Acetonitrile.

Isocratic Elution: A starting point for isocratic elution is a mixture of Mobile Phase A and Mobile Phase B in a ratio of 50:50 (v/v).[3]

Gradient Elution (for improved separation of impurities): A gradient elution may be necessary to achieve optimal separation of this compound from its potential impurities. A typical gradient profile could be:

| Time (min) | % Mobile Phase A | % Mobile Phase B |

| 0 | 70 | 30 |

| 15 | 30 | 70 |

| 20 | 30 | 70 |

| 21 | 70 | 30 |

| 25 | 70 | 30 |

Preparation of Solutions

-

Standard Solution (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase (initial composition).

-

Sample Solution (100 µg/mL): Accurately weigh about 10 mg of the this compound sample and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase (initial composition).

System Suitability Test (SST)

Before sample analysis, the performance of the HPLC system should be verified by performing a system suitability test. Inject the standard solution five times and evaluate the following parameters.

| Parameter | Acceptance Criteria |

| Tailing Factor (Asymmetry Factor) | ≤ 2.0 |

| Theoretical Plates | ≥ 2000 |

| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% |

Data Presentation

The quantitative data for the analysis of this compound should be summarized in a clear and structured table for easy comparison and interpretation.

| Sample ID | Retention Time (min) | Peak Area | Purity (%) |

| Standard | 5.8 | 1250000 | 99.8 |

| Sample Batch 1 | 5.8 | 1245000 | 99.5 |

| Sample Batch 2 | 5.9 | 1238000 | 99.0 |

Note: The values presented in the table are for illustrative purposes only and will vary depending on the specific instrument and experimental conditions.

Experimental Workflow Diagram

Caption: Workflow for the HPLC analysis of this compound purity.

Discussion

The described RP-HPLC method provides a reliable approach for determining the purity of this compound. The use of a C18 column with a mobile phase consisting of acetonitrile and acidified water is a standard practice for the analysis of small organic acids and esters.[4][5][6] The low pH of the mobile phase ensures that the carboxyl group of any potential acidic impurities is protonated, leading to better retention and peak shape.[5] The detection wavelength of 220 nm is chosen to provide good sensitivity for the carbonyl chromophore in the this compound molecule.

Potential impurities in this compound could arise from the starting materials or by-products of the synthesis process. For instance, if synthesized from 2,2-(dimethylthio)pentanoic acid and ethanol, unreacted starting materials or other esters could be present.[7] The developed HPLC method should be capable of separating these and other potential impurities from the main analyte peak. Method validation according to ICH guidelines is recommended to ensure the method is suitable for its intended purpose.

Conclusion